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Compound of Interest

Compound Name: N-dodecyl-3-nitrobenzamide

Cat. No.: B15079257 Get Quote

An In-depth Analysis of Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive literature review of N-dodecyl-3-
nitrobenzamide and its analogs, with a focus on their potential as novel therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals

interested in the exploration of nitrobenzamides as a class of antimicrobial compounds. We will

delve into the available quantitative data, detailed experimental protocols, and the proposed

mechanism of action for this family of molecules.

Introduction
N-alkyl nitrobenzamides are a class of chemical compounds that have garnered significant

interest in the field of medicinal chemistry, particularly for their promising antitubercular activity.

These molecules are structurally related to known inhibitors of decaprenylphosphoryl-β-D-

ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb)

responsible for cell wall synthesis. The exploration of N-alkyl nitrobenzamides with varying alkyl

chain lengths has revealed that lipophilicity plays a crucial role in their biological activity.

Notably, derivatives with an intermediate-length dodecyl (C12) alkyl chain have demonstrated

significant efficacy in ex vivo infection models, making N-dodecyl-3-nitrobenzamide a

compound of particular interest for further investigation.
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The synthesis of N-dodecyl-3-nitrobenzamide and its analogs is typically achieved through a

standard synthetic approach involving the reaction of a substituted benzoyl chloride with the

corresponding alkylamine.

General Experimental Protocol: Synthesis of N-alkyl-
nitrobenzamides
A general procedure for the synthesis of N-alkyl-nitrobenzamides involves the dissolution of the

appropriate nitrobenzoyl chloride in a suitable solvent, such as dichloromethane (DCM). This

solution is then added to a solution containing the desired n-alkylamine (e.g., n-dodecylamine)

and a base, such as triethylamine, in the same solvent. The reaction mixture is stirred at room

temperature, and the progress is monitored by an appropriate analytical technique like thin-

layer chromatography (TLC). Upon completion, the product is typically isolated and purified

using standard laboratory procedures, such as extraction and column chromatography.

For instance, the synthesis of N-decyl-3,5-dinitrobenzamide, a close analog, is reported as

follows: 6 mmol of 3,5-dinitrobenzoyl chloride is dissolved in 2.5 mL of DCM and added to a

solution of 9 mmol of n-decylamine and 6 mmol of triethylamine in 2.5 mL of DCM.[1] This

general methodology is applicable to the synthesis of N-dodecyl-3-nitrobenzamide by

substituting the appropriate starting materials.

Biological Activity and Quantitative Data
The antitubercular activity of N-alkyl nitrobenzamides is a key area of research. The biological

evaluation of these compounds typically involves determining their Minimum Inhibitory

Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Mycobacterium

tuberculosis. Furthermore, their efficacy is often assessed in macrophage infection models to

simulate the in vivo environment.

While specific quantitative data for N-dodecyl-3-nitrobenzamide is not extensively reported in

standalone studies, the broader research on N-alkyl nitrobenzamides provides valuable

insights. Studies have shown that the substitution pattern on the benzamide ring and the length

of the N-alkyl chain significantly influence the antimycobacterial activity.

The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives have been identified as the most active,

with some compounds exhibiting MIC values as low as 16 ng/mL.[1] Importantly, in an ex vivo
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macrophage model of infection, derivatives with six and twelve-carbon alkyl chains

demonstrated the most promising results, with activity profiles comparable to the first-line anti-

TB drug, isoniazid.[1]

Table 1: Summary of Antitubercular Activity for Representative N-alkyl-nitrobenzamides

Compound
Series

Alkyl Chain
Length

Target MIC (µg/mL)
MBC
(µg/mL)

Notes

N-alkyl-3,5-

dinitrobenza

mides

C4-C16
M.

tuberculosis

Varies with

chain length;

optimal at

intermediate

lipophilicity.

Varies with

chain length.

Derivatives

with C6 and

C12 chains

showed high

efficacy in

macrophage

models.[1]

N-alkyl-3-

nitro-5-

trifluoromethy

lbenzamides

C4-C16
M.

tuberculosis

Varies with

chain length;

optimal at

intermediate

lipophilicity.

Varies with

chain length.

Note: Specific MIC and MBC values for the N-dodecyl-3-nitrobenzamide are not explicitly

detailed in the reviewed literature but are part of the broader active group of derivatives with

intermediate lipophilicity.

Mechanism of Action: Targeting DprE1
The proposed mechanism of action for the highly active N-alkyl nitrobenzamides, including the

dodecyl derivative, involves the inhibition of the essential mycobacterial enzyme DprE1.[1]

DprE1 is a crucial component of the DprE1-DprE2 complex, which catalyzes the epimerization

of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is

a vital precursor for the biosynthesis of lipoarabinomannan and arabinogalactan, which are

essential components of the mycobacterial cell wall.[1]
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The inhibition of DprE1 by nitroaromatic compounds is believed to occur through a covalent

mechanism. The nitro group of the inhibitor is thought to be reduced to a nitroso intermediate

by the flavin cofactor within the DprE1 active site. This reactive intermediate then forms a

covalent bond with a cysteine residue (Cys387) in the enzyme's active site, leading to

irreversible inhibition.[1]
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Proposed mechanism of DprE1 inhibition.

Experimental Workflow for Compound Evaluation
The discovery and development of novel N-alkyl nitrobenzamides follow a structured

experimental workflow, from initial synthesis to biological characterization. This process is

crucial for identifying lead compounds with potent antimicrobial activity and favorable

pharmacological properties.
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General experimental workflow for evaluation.
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Conclusion and Future Directions
N-dodecyl-3-nitrobenzamide and its analogs represent a promising class of antitubercular

agents, likely acting through the inhibition of the essential mycobacterial enzyme DprE1. The

available research indicates that the dodecyl derivative possesses significant activity in

relevant infection models, highlighting its potential for further development. Future research

should focus on obtaining more specific quantitative data for N-dodecyl-3-nitrobenzamide,

including detailed pharmacokinetic and pharmacodynamic studies. Optimization of the

chemical scaffold to enhance efficacy and reduce potential toxicity will be crucial for the

successful translation of this compound class into clinical candidates. The detailed

experimental protocols and understanding of the mechanism of action provided in this review

serve as a solid foundation for researchers and drug developers to advance the study of N-
dodecyl-3-nitrobenzamide and related compounds in the fight against tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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